molecular formula C7H18ClN B13521776 3,4-Dimethylpentan-1-aminehydrochloride

3,4-Dimethylpentan-1-aminehydrochloride

Cat. No.: B13521776
M. Wt: 151.68 g/mol
InChI Key: VLJVWFOWZQXKIA-UHFFFAOYSA-N
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Description

3,4-Dimethylpentan-1-aminehydrochloride is an organic compound with the molecular formula C7H17N•HCl. It is a derivative of pentanamine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pentane chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpentan-1-aminehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpentan-1-amine with hydrochloric acid. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the reaction of 3,4-dimethylpentan-1-amine with hydrochloric acid in the presence of a catalyst to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpentan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3,4-Dimethylpentan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpentan-1-amine: The parent amine without the hydrochloride salt.

    3,4-Dimethylhexan-1-amine: A similar compound with an additional carbon in the chain.

    2,3-Dimethylpentan-1-amine: A positional isomer with methyl groups at the 2nd and 3rd positions.

Uniqueness

3,4-Dimethylpentan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

3,4-dimethylpentan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-6(2)7(3)4-5-8;/h6-7H,4-5,8H2,1-3H3;1H

InChI Key

VLJVWFOWZQXKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCN.Cl

Origin of Product

United States

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